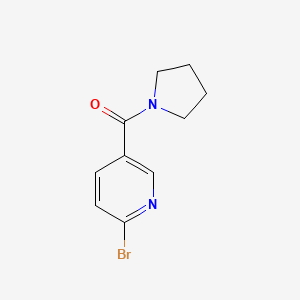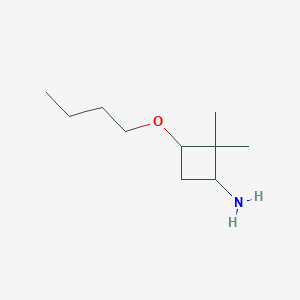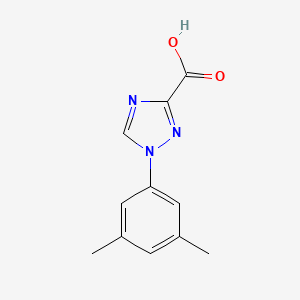![molecular formula C14H21NO B1528608 {1-[(2-Phenylethyl)amino]cyclopentyl}methanol CAS No. 1250923-28-4](/img/structure/B1528608.png)
{1-[(2-Phenylethyl)amino]cyclopentyl}methanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalysis and Chemical Transformations
"{1-[(2-Phenylethyl)amino]cyclopentyl}methanol" and related compounds have been involved in catalytic processes and chemical transformations that showcase their potential in synthetic chemistry. For example, the use of methanol as a solvent or reactant in organometallic reactions demonstrates the broad applicability of methanol derivatives in facilitating complex chemical transformations. One study highlights the unprecedented rhodium-mediated trimerization of alkynes to form cyclobutadiene complexes, showcasing the role of methanol in promoting unique bond formations (Lamata et al., 1996). Another example is the enantioselective epoxidation of α,β-enones using a catalyst derived from (R)-1-phenylethylamine, indicating the utility of chiral methanol derivatives in asymmetric synthesis (Lu et al., 2008).
Photocatalysis and Material Science
In the field of material science and photocatalysis, derivatives of methanol have been employed to synthesize novel materials with specific properties. For instance, methanol serves as a critical solvent in the preparation of electroluminescent polymers, which are essential for developing advanced optoelectronic devices (Huang et al., 2004). This highlights the role of methanol and its derivatives in facilitating polymerization reactions that lead to materials with unique luminescent properties.
Analytical Chemistry and Separation Techniques
Methanol and its derivatives also play a significant role in analytical chemistry, particularly in separation techniques. A study demonstrates the use of a hybrid capillary electrophoresis device with electrochemical derivatization for analyzing methanol in the presence of ethanol, showcasing the importance of methanol-based compounds in developing new analytical methodologies (Santos et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
[1-(2-phenylethylamino)cyclopentyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-12-14(9-4-5-10-14)15-11-8-13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYNFQHRHRMPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol](/img/structure/B1528527.png)




![[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1528532.png)

![5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1528536.png)

![5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1528539.png)




